molecular formula C16H18N4O B4035317 (3-METHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

(3-METHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B4035317
M. Wt: 282.34 g/mol
InChI Key: DZCVGNRKYKSXOG-UHFFFAOYSA-N
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Description

(3-METHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine is 282.14806121 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

N-Dealkylation of Arylpiperazine Derivatives

A study by Caccia (2007) delves into the metabolism of arylpiperazine derivatives, emphasizing their extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines. These metabolites, known for their serotonin receptor-related effects, distribute extensively in tissues, including the brain, hinting at their significant role in the pharmacological actions of arylpiperazine derivatives used for treating depression, psychosis, or anxiety (Caccia, 2007).

DNA Minor Groove Binders

Issar and Kakkar (2013) review the properties of Hoechst 33258 and its analogues, highlighting their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This synthetic dye and its derivatives find applications in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors, presenting a starting point for rational drug design (Issar & Kakkar, 2013).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

Cherukupalli et al. (2017) discuss the pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocycle in drug discovery with a wide range of medicinal properties such as anticancer, CNS agents, and anti-infectious. This review outlines synthetic strategies and significant biological properties along with structure-activity relationship (SAR) studies, underlining the potential for developing drug candidates using this scaffold (Cherukupalli et al., 2017).

Biologically Significant Pyrimidine Appended Optical Sensors

Jindal and Kaur (2021) focus on pyrimidine derivatives as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, which makes them suitable for use as sensing probes. This review covers various pyrimidine-based optical sensors, shedding light on their biological and medicinal applications (Jindal & Kaur, 2021).

Quinazoline and Pyrimidine for Optoelectronic Materials

Lipunova et al. (2018) report on the application of quinazoline and pyrimidine derivatives for electronic devices and luminescent elements. The incorporation of these fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the diverse utility of these compounds beyond their biological activities (Lipunova et al., 2018).

Future Directions

The future directions for “2-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine” research could involve further exploration of its neuroprotective and anti-inflammatory properties . This compound could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

(3-methylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-13-4-2-5-14(12-13)15(21)19-8-10-20(11-9-19)16-17-6-3-7-18-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCVGNRKYKSXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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